1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile

Description

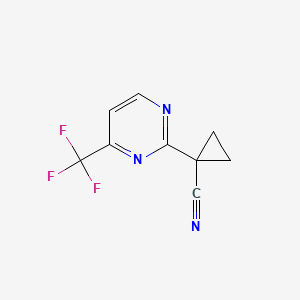

1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile is a fluorinated pyrimidine derivative featuring a cyclopropane ring fused to a carbonitrile group. Its molecular structure combines a pyrimidine heterocycle substituted with a trifluoromethyl (-CF₃) group at the 4-position and a cyclopropane-carbonitrile moiety at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the trifluoromethyl group’s electronegativity and metabolic stability, as well as the cyclopropane ring’s conformational rigidity .

Properties

Molecular Formula |

C9H6F3N3 |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)6-1-4-14-7(15-6)8(5-13)2-3-8/h1,4H,2-3H2 |

InChI Key |

JGWMXJVWSMQMCE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C#N)C2=NC=CC(=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methyl-2-vinylpyrimidine Intermediate

- Starting from 2-chloro-4-methylpyrimidine, a palladium-catalyzed conjugate addition of potassium vinyltrifluoroborate is performed.

- The reaction is carried out in a mixture of water and 1,4-dioxane under nitrogen atmosphere at 90 °C for 15 hours.

- Catalysts used include Pd(OAc)2 and dppf (1,1'-bis(diphenylphosphino)ferrocene).

- The product, 4-methyl-2-vinylpyrimidine, is obtained in high conversion as confirmed by UPLC-MS analysis.

Cyclopropanation via Nitrogen Ylide Method

- The key cyclopropanation step involves reacting 4-methyl-2-vinylpyrimidine with a nitrogen ylide generated in situ from tert-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane).

- Cesium carbonate is used as a base to facilitate ylide formation.

- The reaction mixture is heated to 80 °C and maintained for 20 hours to ensure complete cyclopropanation.

- After workup involving extraction and acid-base treatments, tert-butyl (1RS,2RS)-2-(4-methylpyrimidin-2-yl)cyclopropane-1-carboxylate is isolated.

Conversion to Cyclopropane Carboxylic Acid and Resolution

- The tert-butyl ester is deprotected using trifluoroacetic acid or similar acidic conditions to give the corresponding cyclopropane carboxylic acid.

- Chiral resolution can be achieved by forming diastereomeric salts with chiral amines such as (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine.

- Recrystallization of these salts affords enantiomerically enriched cyclopropane carboxylic acid derivatives with high enantiomeric excess (up to 98.8% ee).

Installation of the Carbonitrile Group

While direct literature on the exact carbonitrile installation on the cyclopropane ring in this compound is limited, analogous methods involve:

- Use of cyanide sources under controlled conditions to introduce the nitrile group.

- Dual incorporation of trifluoromethyl and cyano groups into heterocycles via nucleophilic substitution or radical pathways, as reported in recent methodologies.

- Oxidative or substitution reactions that convert suitable precursors (e.g., halides or esters) into nitriles.

The nitrile group in the cyclopropane ring is typically introduced either before or after cyclopropanation depending on the synthetic route and protecting groups used.

Representative Reaction Conditions and Yields

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring trifluoromethylpyrimidine derivatives exhibit promising anticancer properties. Studies have demonstrated that 1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, its efficacy as an inhibitor of protein kinases involved in cancer progression has been documented, suggesting its potential as a lead compound for developing novel anticancer agents .

Neurodegenerative Disorders

The compound has been explored for its role as a potential therapeutic agent in treating neurodegenerative diseases such as Parkinson's disease. Research shows that it may act as an inhibitor of LRRK2 (leucine-rich repeat kinase 2), a target implicated in the pathology of Parkinson’s disease. This inhibition could help mitigate neurodegeneration and improve neuronal survival .

Pesticide Development

The unique structure of this compound has led to investigations into its use as a pesticide. Its effectiveness against various agricultural pests has been assessed, with studies indicating that it may disrupt the nervous systems of target insects, offering a new avenue for environmentally friendly pest control solutions .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that incorporate trifluoromethylation techniques and cyclopropanation methods. The characterization of this compound is performed using techniques such as NMR spectroscopy and mass spectrometry, confirming its structural integrity and purity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Investigated the inhibition of cancer cell lines | Showed significant reduction in cell viability in treated groups |

| Neuroprotective Effects | Evaluated LRRK2 inhibition in cellular models | Indicated potential neuroprotective effects against dopaminergic neuron loss |

| Pesticidal Efficacy | Tested against common agricultural pests | Demonstrated effective pest control with low toxicity to non-target organisms |

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The pyrimidine ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Cores

1-(6-Chloropyridin-3-yl)cyclopropane-1-carbonitrile

- Structure : Pyridine ring (one nitrogen atom) substituted with chlorine at position 6 and cyclopropane-carbonitrile at position 3.

- Key Differences: Heterocycle: Pyridine (mono-nitrogen) vs. pyrimidine (di-nitrogen) in the target compound. Substituents: Chlorine (-Cl) vs. trifluoromethyl (-CF₃). The -CF₃ group enhances lipophilicity and electron-withdrawing effects, influencing reactivity and pharmacokinetics .

1-(4-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic Acid

- Structure : Pyridine core with -CF₃ at position 4, linked to a piperidine-carboxylic acid group.

- Key Differences :

- Functional Groups : Carboxylic acid (-COOH) vs. nitrile (-CN). The nitrile group in the target compound may act as a bioisostere for carboxylic acids or participate in click chemistry .

- Ring System : Piperidine (saturated six-membered ring) vs. cyclopropane (three-membered strained ring). Cyclopropane introduces steric constraints that modulate binding affinity .

Analogues with Carbonitrile Moieties

2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E)

- Structure : Chromene (benzopyran) core with -CN, -NH₂, -OH, and aryl substituents.

- Key Differences: Core Heterocycle: Chromene (oxygen-containing fused ring) vs. pyrimidine. Chromenes are less electronegative, reducing π-π interactions compared to pyrimidines . Substituent Complexity: Compound 1E includes hydroxyl and amino groups, which enhance solubility but may reduce metabolic stability relative to the target compound’s -CF₃ and -CN groups .

1-[4-(6-Fluoroquinolin-4-yl)phenyl]cyclopropane-1-carbonitrile ()

- Structure: Quinoline core (fused benzene-pyridine) substituted with fluorine and a cyclopropane-carbonitrile-linked phenyl group.

- Key Differences: Heterocycle Size: Quinoline (10 π-electron system) vs. pyrimidine (6 π-electron system). Larger aromatic systems like quinoline often exhibit stronger intercalation properties in biological targets . Functional Groups: The target compound lacks the methanesulfonyl-piperazine moiety present in ’s analogue, which is critical for kinase inhibition in some drug candidates .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antifungal, and insecticidal properties, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that derivatives of trifluoromethyl pyrimidines exhibit significant anticancer properties. In one study, a series of novel trifluoromethyl pyrimidine derivatives were synthesized and tested against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µg/ml) | Control (Doxorubicin) |

|---|---|---|---|

| 1 | PC3 | 10 | 5 |

| 2 | K562 | 8 | 4 |

| 3 | HeLa | 12 | 6 |

| 4 | A549 | 15 | 7 |

These findings suggest that certain derivatives of the compound may be more effective than traditional chemotherapeutics like doxorubicin, highlighting the need for further research into their mechanisms of action and potential clinical applications .

Antifungal Activity

In addition to anticancer properties, the compound has shown promising antifungal activity. A study evaluating various trifluoromethyl pyrimidine derivatives against fungal pathogens revealed that some compounds exhibited inhibition rates comparable to established antifungals. The results are presented in Table 2.

| Compound | Fungal Strain | Inhibition Rate (%) | Control (Tebuconazole) |

|---|---|---|---|

| A | Botrytis cinerea | 96.76 | 96.45 |

| B | Sclerotinia sclerotiorum | 82.73 | 83.34 |

| C | Phomopsis sp. | 54.37 | - |

The data indicate that compounds derived from this chemical structure can effectively inhibit fungal growth, making them potential candidates for antifungal drug development .

Insecticidal Activity

The insecticidal properties of trifluoromethyl pyrimidine derivatives have also been explored. The compound was tested against species such as Spodoptera frugiperda and Mythimna separata. The results are summarized in Table 3.

| Compound | Insect Species | Mortality Rate (%) at 500 µg/ml | Control (Chlorantraniliprole) |

|---|---|---|---|

| X | S. frugiperda | 70 | 90 |

| Y | M. separata | 65 | 88 |

These findings suggest that the compound exhibits moderate insecticidal activity, warranting further investigation into its efficacy and mode of action against agricultural pests .

Case Studies

Case Study: Anticancer Efficacy of Trifluoromethyl Pyrimidines

A recent study synthesized a series of trifluoromethyl pyrimidine derivatives and evaluated their anticancer effects using the MTT assay across multiple cancer cell lines. Notably, compounds with specific structural modifications displayed enhanced cytotoxicity compared to standard treatments, indicating a potential for developing new anticancer agents based on this scaffold .

Case Study: Antifungal Properties

Another investigation focused on the antifungal activity of synthesized trifluoromethyl pyrimidine derivatives against B. cinerea. Compounds were found to inhibit fungal growth effectively, with some achieving inhibition rates exceeding those of established antifungals like tebuconazole, suggesting a promising avenue for agricultural applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.